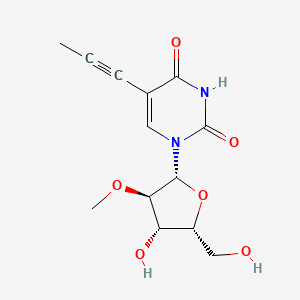![molecular formula C16H27N3 B15062731 (2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] is a complex organic molecule characterized by its unique spirocyclic structure. This compound features an aziridine ring fused to a pyrrolo[1,2-a]pyrazine system, with additional substituents including a 3-methylbut-2-en-1-yl group and a prop-1-en-2-yl group. The stereochemistry of the molecule is defined by the (2S,7’R,8’aR) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone or an equivalent compound.
Spirocyclization: The spirocyclic structure is formed by the intramolecular reaction of the aziridine and pyrrolo[1,2-a]pyrazine intermediates.
Introduction of Substituents: The 3-methylbut-2-en-1-yl and prop-1-en-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moieties, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the aziridine ring, converting it to an amine, or reduce the alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines and Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Pharmacological Studies: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine]: can be compared with other spirocyclic compounds such as spiro[azetidine-2,8’-pyrrolo[1,2-a]pyrazine] and spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] derivatives.
Uniqueness
The uniqueness of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] lies in its specific stereochemistry and the presence of both aziridine and pyrrolo[1,2-a]pyrazine rings, which confer distinct reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C16H27N3 |
|---|---|
Molekulargewicht |
261.41 g/mol |
IUPAC-Name |
(7R,8S,8aR)-2-(3-methylbut-2-enyl)-7-prop-1-en-2-ylspiro[1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-8,2'-aziridine] |
InChI |
InChI=1S/C16H27N3/c1-12(2)5-6-18-7-8-19-9-14(13(3)4)16(11-17-16)15(19)10-18/h5,14-15,17H,3,6-11H2,1-2,4H3/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
DTGNPWSTMZTPLL-ARFHVFGLSA-N |
Isomerische SMILES |
CC(=CCN1CCN2C[C@H]([C@@]3([C@H]2C1)CN3)C(=C)C)C |
Kanonische SMILES |
CC(=CCN1CCN2CC(C3(C2C1)CN3)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
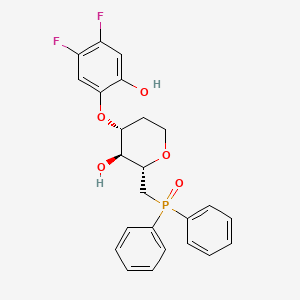
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
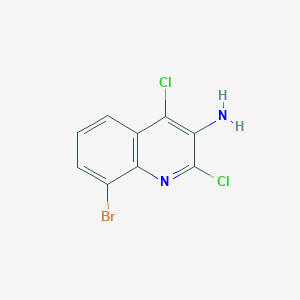
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
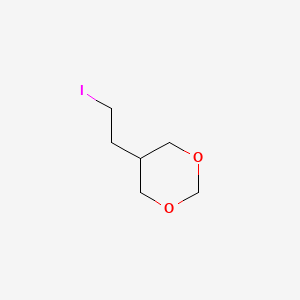
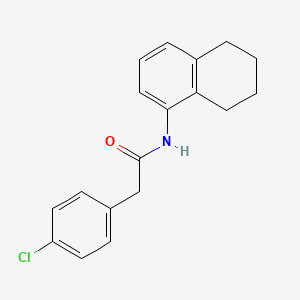
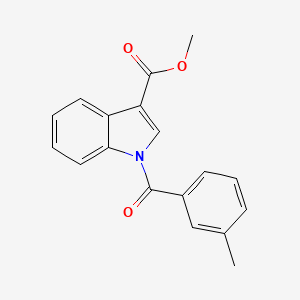
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
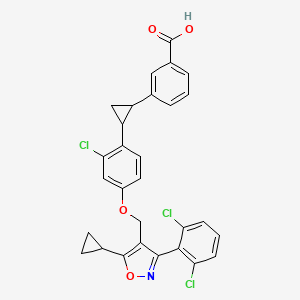
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

